molecular formula C8H12N2O2 B12926452 sec-Butyl 1H-imidazole-2-carboxylate

sec-Butyl 1H-imidazole-2-carboxylate

Cat. No.: B12926452
M. Wt: 168.19 g/mol
InChI Key: RPSUTUKAXKVWTO-UHFFFAOYSA-N
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Description

sec-Butyl 1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted imidazole derivatives.

Scientific Research Applications

sec-Butyl 1H-imidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of sec-Butyl 1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activities. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

sec-Butyl 1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:

    1H-imidazole-4-carboxylate: Similar structure but different substitution pattern.

    2-Methyl-1H-imidazole-4-carboxylate: Contains a methyl group instead of a sec-butyl group.

    1H-imidazole-2-carboxamide: Contains an amide group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butan-2-yl 1H-imidazole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-9-4-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

RPSUTUKAXKVWTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=NC=CN1

Origin of Product

United States

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